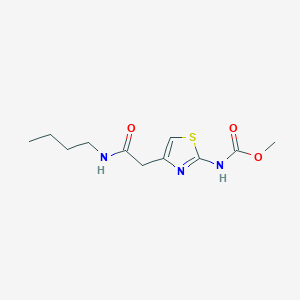

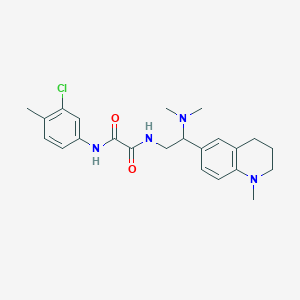

![molecular formula C26H25N3O3S B2499350 (4-(4-甲氧基-7-甲基苯并[d]噻唑-2-基)哌嗪-1-基)(3-苯氧基苯基)甲酮 CAS No. 897487-92-2](/img/structure/B2499350.png)

(4-(4-甲氧基-7-甲基苯并[d]噻唑-2-基)哌嗪-1-基)(3-苯氧基苯基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone" is a structurally complex molecule that appears to be related to a class of compounds known for their potential biological activities. The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, in particular, has been identified as a new anti-mycobacterial chemotype, suggesting that the compound may also possess similar biological properties .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, as seen in the preparation of a focused library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones, which were synthesized in a four-step process aimed at inhibiting type III secretion in Gram-negative bacteria . Similarly, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involved acetylation, reaction with piperazine, and deacetylation steps, yielding the final product with a yield of over 56.9% . These methods may provide insights into the possible synthetic routes for the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques such as IR, 1H NMR, and MS . Additionally, density functional theory (DFT) calculations have been employed to optimize the structure and interpret the vibrational spectra of similar thiazolyl methanone derivatives . These studies are crucial for understanding the structural aspects of the compound and may be applicable to the analysis of "(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone".

Chemical Reactions Analysis

The chemical reactivity and interactions of such compounds can be complex. For instance, the study of benzotriazole-containing piperazines revealed their affinity for 5-HT1A and 5-HT2 receptors, and their behavior in several behavioral models as 5-HT1A receptor antagonists . Although the compound does not contain a benzotriazole moiety, the presence of a piperazine ring suggests potential for similar receptor interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related studies. For example, the anti-mycobacterial activity of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones was assessed through in vitro testing, and their cytotoxicity was evaluated against cell lines, with some compounds showing low cytotoxicity and significant therapeutic indices . Theoretical calculations such as HOMO-LUMO energy gap analysis and Mülleken population analysis have been used to predict the stability and reactivity of similar compounds . These analyses could be relevant to the compound of interest, providing insights into its potential pharmacological profile and safety.

科学研究应用

合成和抗菌活性:感兴趣的化合物已经成为合成各种衍生物的一部分,对调查的细菌和真菌菌株显示出不同程度的活性。特定的衍生物,如2-[N-(取代苯并噻唑基)氨基]吡啶-3-基(4-(2-羟乙基)哌嗪-1-基)甲酮和2-[N-(取代苯并噻唑基)氨基]吡啶-3-基(2,3-二氯哌嗪-1-基)甲酮已经合成并测试了抗菌性能,揭示了它们在医学研究和发展中的潜力 (Patel, Agravat, & Shaikh, 2011)。

抗菌和镇痛剂:涉及上述化合物的另一个衍生物已经合成并筛选其COX-1/COX-2抑制、镇痛和抗炎活性。值得注意的是,该系列中的某些化合物表现出高COX-2选择性、镇痛活性和抗炎活性,表明其作为治疗剂的潜力 (Abu‐Hashem, Al-Hussain, & Zaki, 2020)。

新型抗结核药物类别:已经确定苯并[d]噻唑-2-基(哌嗪-1-基)甲酮骨架作为一种新型抗结核药物类别。这些化合物表现出低细胞毒性和低微摩尔范围的最小抑菌浓度,这一发现为结核病治疗研究提供了新的途径 (Pancholia et al., 2016)。

双重作用抗抑郁药:已经合成了一些苯并[b]噻吩衍生物,旨在创造新的双重抗抑郁药物。这些化合物已经评估其体外5-HT1A受体亲和力和5-羟色胺再摄取抑制作用,显示出作为抑郁症治疗的潜力 (Orus et al., 2002)。

合成和表征新型噻唑锚定吡唑基苯并噁唑:已经进行了从上述化合物衍生的新化合物的合成和表征。这些化合物为治疗应用和进一步的制药研究提供了潜在途径 (Akolkar & Karale, 2015)。

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It is known that thiazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . For instance, they can affect the pathways related to inflammation, pain, microbial infections, fungal infections, viral infections, convulsions, neuroprotection, and tumor growth .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .

Result of Action

Based on the known effects of thiazole derivatives, it can be inferred that this compound may have various effects at the molecular and cellular levels, such as inducing apoptosis, affecting cell cycle progression, and modulating the expression of various proteins .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .

属性

IUPAC Name |

[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-phenoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O3S/c1-18-11-12-22(31-2)23-24(18)33-26(27-23)29-15-13-28(14-16-29)25(30)19-7-6-10-21(17-19)32-20-8-4-3-5-9-20/h3-12,17H,13-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJOUFGHKOSBJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

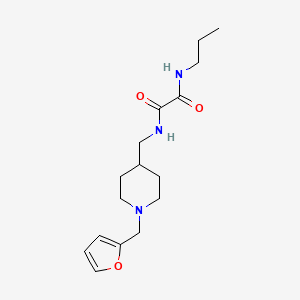

![1-(3-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}methanesulfonamide](/img/structure/B2499268.png)

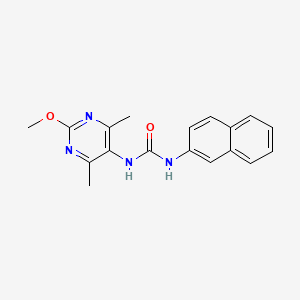

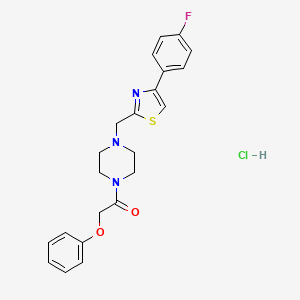

![N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2499272.png)

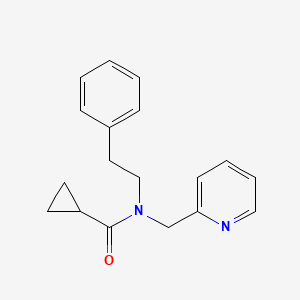

![6-Methyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2499274.png)

![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2499288.png)

![ethyl 2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2499289.png)

![3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2499290.png)